molecular formula C8H11N3 B13461634 3-(3-Pyrrolidinyl)pyridazine

3-(3-Pyrrolidinyl)pyridazine

Cat. No.: B13461634
M. Wt: 149.19 g/mol
InChI Key: KSRWKOAMFZVBQA-UHFFFAOYSA-N
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Description

3-(3-Pyrrolidinyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a pyrrolidinyl group at the third position. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridazine derivatives, including 3-(3-Pyrrolidinyl)pyridazine, often involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the pyridazine ring . For this compound, the starting materials typically include a pyridazine precursor and a pyrrolidine derivative. The reaction conditions may involve the use of Lewis acids as catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of pyridazine derivatives can involve large-scale cyclization reactions using automated reactors. The process may include steps such as purification through crystallization or chromatography to obtain high-purity this compound. The scalability of the Diels-Alder reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Pyrrolidinyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(3-Pyrrolidinyl)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(3-Pyrrolidinyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The pyridazine ring’s ability to form hydrogen bonds and π-π stacking interactions enhances its binding affinity to biological targets .

Comparison with Similar Compounds

Uniqueness: 3-(3-Pyrrolidinyl)pyridazine is unique due to the presence of the pyrrolidinyl group, which enhances its pharmacological properties. The combination of the pyridazine and pyrrolidinyl moieties provides a distinct chemical profile, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

3-pyrrolidin-3-ylpyridazine

InChI

InChI=1S/C8H11N3/c1-2-8(11-10-4-1)7-3-5-9-6-7/h1-2,4,7,9H,3,5-6H2

InChI Key

KSRWKOAMFZVBQA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NN=CC=C2

Origin of Product

United States

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